molecular formula C13H19F2NO B1399572 {[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine CAS No. 1411633-23-2

{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine

Cat. No. B1399572
CAS RN: 1411633-23-2
M. Wt: 243.29 g/mol
InChI Key: YBSQYGJGAFPYEX-UHFFFAOYSA-N
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Description

{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine, also known as (2-methylpropyl)-4-(2,2-difluoroethoxy)benzyl amine, is an organic compound with a molecular formula of C10H17F2NO. It is a colorless liquid at room temperature and has a boiling point of 229-230°C. It is a versatile organic compound with various applications in scientific research and industrial processes.

Scientific Research Applications

Ultraviolet Spectra Analysis

  • The study of ultraviolet (UV) spectra of various amines, including aniline and aminopyridines, has shown that N-methylation increases the electron-donating ability of the amino group. This research is relevant for understanding the electronic properties of compounds similar to "{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine" (Cumper & Singleton, 1968).

Amine-Functionalized Materials

  • Research on amine-functionalized colloidal silica highlights the importance of amine groups in various applications, particularly in material science. This study provides insights into convenient methods of synthesis and characterization of research-grade materials (Soto-Cantu et al., 2012).

Fluorescence Enhancement

  • The study of fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, known as the "amino conjugation effect," is particularly relevant for understanding how structural changes in amines can affect their optical properties (Yang, Chiou, & Liau, 2002).

CO2 Adsorption

  • Research on tailoring amine-functionalized hybrid ceramics for CO2 adsorption demonstrates the application of amine compounds in environmental science, particularly in gas separation and adsorption technologies (Prenzel, Wilhelm, & Rezwan, 2014).

Neurotoxicity Studies

  • The role of N-methyltransferases in the neurotoxicity associated with certain metabolites, including those derived from pyridines, offers insights into the biochemical and medical implications of amine derivatives (Ansher, Cadet, Jakoby, & Baker, 1986).

properties

IUPAC Name

N-[[4-(2,2-difluoroethoxy)phenyl]methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NO/c1-10(2)7-16-8-11-3-5-12(6-4-11)17-9-13(14)15/h3-6,10,13,16H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSQYGJGAFPYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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